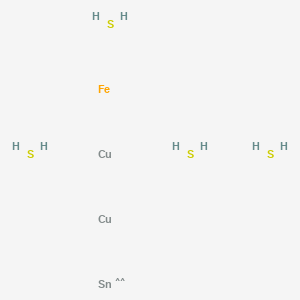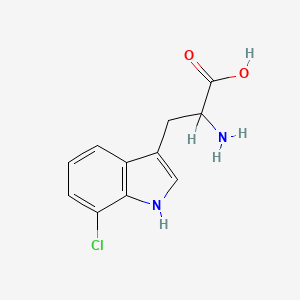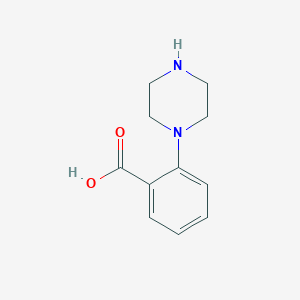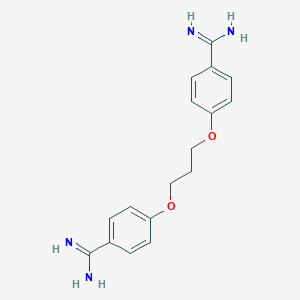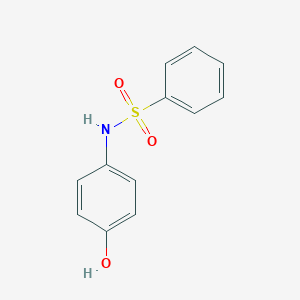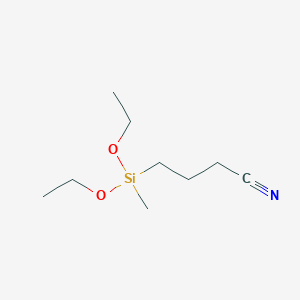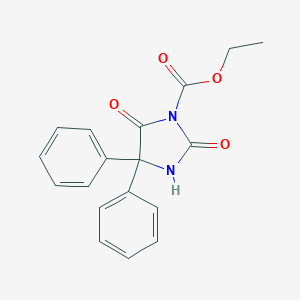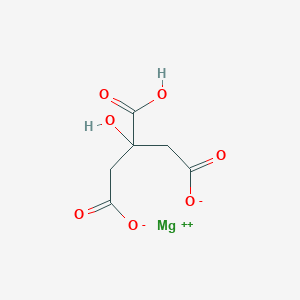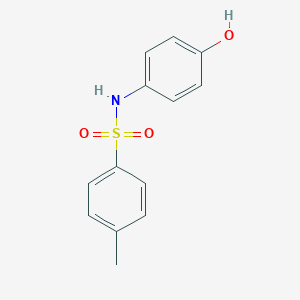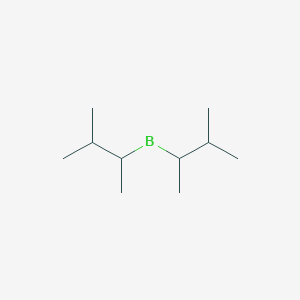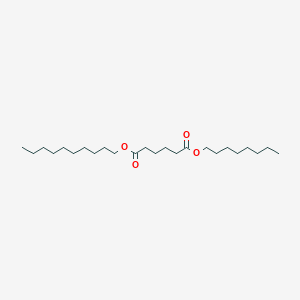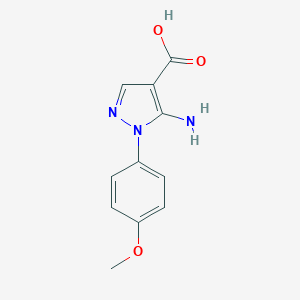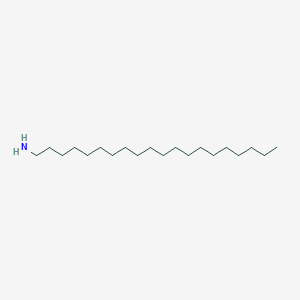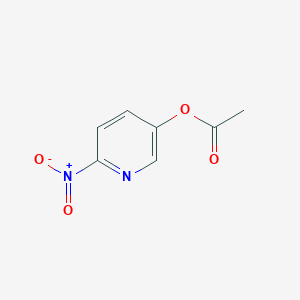
6-Nitro-3-pyridyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-3-pyridyl acetate is a chemical compound that belongs to the class of pyridine derivatives. It is an important intermediate in the synthesis of various pharmaceutical compounds, agrochemicals, and dyes. The compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6-Nitro-3-pyridyl acetate is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or by disrupting cellular processes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6-Nitro-3-pyridyl acetate can have various biochemical and physiological effects, depending on the dose and duration of exposure. The compound has been found to exhibit anti-inflammatory and analgesic properties, which may be due to its ability to inhibit the activity of certain enzymes involved in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Nitro-3-pyridyl acetate has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions and can be stored for extended periods.
One limitation of using 6-Nitro-3-pyridyl acetate in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxicity in certain cell lines, and caution should be exercised when handling the compound.
Direcciones Futuras
There are several future directions for research on 6-Nitro-3-pyridyl acetate. One area of interest is the compound's potential use in the treatment of cancer. Studies have shown that the compound has anti-tumor activity, and further research is needed to determine its mechanism of action and potential clinical applications.
Another area of interest is the compound's potential use as a pesticide. Further research is needed to determine the efficacy and safety of the compound as a pesticide and its potential impact on the environment.
In addition, research on the use of 6-Nitro-3-pyridyl acetate in materials science is ongoing. Future research may focus on optimizing the synthesis of the compound and exploring its potential use in electronic devices.
Conclusion:
In conclusion, 6-Nitro-3-pyridyl acetate is a versatile compound with potential applications in various fields, including medicine, agriculture, and materials science. The compound exhibits unique properties and has been found to exhibit anti-inflammatory and analgesic properties, insecticidal activity, and potential use in the synthesis of organic semiconductors. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 6-Nitro-3-pyridyl acetate can be achieved through various methods, including the reaction of 3-pyridyl acetic acid with nitric acid and acetic anhydride. Another method involves the reaction of 3-pyridyl acetic acid with sodium nitrate and acetic anhydride. The yield of the compound depends on the reaction conditions, such as temperature, reactant ratio, and reaction time.
Aplicaciones Científicas De Investigación
6-Nitro-3-pyridyl acetate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, the compound has been found to exhibit anti-inflammatory and analgesic properties. It has also been investigated for its potential use in the treatment of cancer and other diseases.
In agriculture, 6-Nitro-3-pyridyl acetate has been studied for its potential use as a pesticide. The compound has been found to exhibit significant insecticidal activity against various pests, including aphids, whiteflies, and spider mites.
In materials science, 6-Nitro-3-pyridyl acetate has been investigated for its potential use in the synthesis of organic semiconductors. The compound has been found to exhibit good thermal stability and high charge mobility, making it a promising candidate for use in electronic devices.
Propiedades
Número CAS |
15128-87-7 |
|---|---|
Nombre del producto |
6-Nitro-3-pyridyl acetate |
Fórmula molecular |
C7H6N2O4 |
Peso molecular |
182.13 g/mol |
Nombre IUPAC |
(6-nitropyridin-3-yl) acetate |
InChI |
InChI=1S/C7H6N2O4/c1-5(10)13-6-2-3-7(8-4-6)9(11)12/h2-4H,1H3 |
Clave InChI |
NGLIFWZHWZNKMX-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CN=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CC(=O)OC1=CN=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



